3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride
Overview
Description
3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride is a synthetic intermediate used in organic chemistry. It is widely utilized as a building block for the synthesis of various bioactive molecules. The compound has a molecular formula of C6H12ClNO4S and a molecular weight of 229.68 g/mol.
Scientific Research Applications
3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride typically involves the reaction of thiopyran derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process is monitored to ensure consistent quality and yield. The final product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in signaling pathways by modulating the activity of key proteins and enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride include:
- 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid hydrochloride
- 3-Amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid hydrochloride
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its utility as a synthetic intermediate make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-amino-1,1-dioxothiane-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c7-6(5(8)9)2-1-3-12(10,11)4-6;/h1-4,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSNRAWWCZNLSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803561-91-2 | |
Record name | 3-amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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